molecular formula C8H9BrN2O2 B062460 5-bromo-N-methoxy-N-methylnicotinamide CAS No. 183608-47-1

5-bromo-N-methoxy-N-methylnicotinamide

Cat. No.: B062460
CAS No.: 183608-47-1
M. Wt: 245.07 g/mol
InChI Key: YWTGVFDGOFXIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-methoxy-N-methylnicotinamide (CAS No. provided in ) is a brominated nicotinamide derivative with the molecular formula C₈H₉BrN₂O₂. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting metabolic and inflammatory pathways . The compound features a pyridine ring substituted with a bromine atom at the 5-position, an N-methoxy-N-methylamide group at the 3-position, and a carboxamide moiety. This structural configuration enhances its stability and reactivity, making it suitable for further derivatization in medicinal chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methoxy-N-methylnicotinamide typically involves the bromination of nicotinamide followed by methylation and methoxylation. One common method includes the reaction of nicotinamide with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the reaction with methyl iodide and sodium methoxide to introduce the methoxy and methyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted nicotinamide derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Yields nicotinic acid and corresponding amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Enzyme Inhibition : 5-Bromo-N-methoxy-N-methylnicotinamide has been identified as an inhibitor of nicotinamide-N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism. Inhibiting NNMT can lead to reduced fat accumulation and improved glucose tolerance in models of obesity .

2. Antimicrobial Activity

  • Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, although further research is needed to quantify its effectiveness through minimum inhibitory concentration (MIC) assessments .

3. Anti-inflammatory Properties

  • The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. This suggests a possible application in treating inflammatory diseases .

Case Studies and Research Findings

In Vitro Studies

  • A study highlighted the compound's effectiveness in reducing COX enzyme activity, indicating its potential as an anti-inflammatory agent .

Antimicrobial Efficacy

  • Initial findings suggest effectiveness against certain bacterial strains; however, comprehensive studies are necessary for validation .

Cytotoxicity Assays

  • Research involving human cancer cell lines indicated that while the compound has anti-proliferative effects, it does not significantly induce cytotoxicity at therapeutic concentrations .

Mechanism of Action

The mechanism of action of 5-bromo-N-methoxy-N-methylnicotinamide is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to fully understand its molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-N-[(6-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-(3-methylphenyl)nicotinamide

  • Structure: This compound () shares the 5-bromonicotinamide core but incorporates additional substituents: a quinolinylmethyl group at the N-position and a 3-methylphenyl group.
  • Key Differences: The extended aromatic system (quinoline) may enhance π-π stacking interactions in biological targets.
  • Applications: Likely used in kinase inhibitors or anticancer agents due to the quinoline moiety’s known role in intercalation and enzyme inhibition .

5-Methoxy-N-phenylnicotinamide

  • Structure : Features a phenyl group instead of the N-methoxy-N-methyl group ().
  • Lower metabolic stability compared to the N-methoxy-N-methyl variant due to the lack of methyl protection.
  • Safety Profile : Requires stringent handling precautions (e.g., lab gloves, ventilation) due to irritant properties .

Methyl 5-Bromo-2-methoxynicotinate

  • Structure : Replaces the amide group with a methyl ester ().
  • Key Differences :
    • The ester group is more prone to hydrolysis than the amide, affecting bioavailability.
    • Molecular weight: 246.06 g/mol (vs. ~245.08 g/mol for 5-bromo-N-methoxy-N-methylnicotinamide).
  • Applications : Useful as a precursor for carboxylic acid derivatives via hydrolysis .

Sulfonamide Derivatives with Bromo and Methoxy Substituents

  • Examples : N-(2-Bromo-4,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulfonamide ().
  • Key Differences :
    • Sulfonamide core instead of nicotinamide, altering electronic properties and hydrogen-bonding capacity.
    • Demonstrated potent cytotoxicity in vitro, suggesting divergent biological targets compared to nicotinamides .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound C₈H₉BrN₂O₂ ~245.08 Bromopyridine, N-methoxy-N-methylamide Pharmaceutical intermediate
Methyl 5-bromo-2-methoxynicotinate C₈H₈BrNO₃ 246.06 Bromopyridine, methyl ester Ester precursor for hydrolysis
5-Methoxy-N-phenylnicotinamide C₁₃H₁₁N₂O₂ 227.24 Methoxypyridine, phenylamide Research chemical with irritant risks
N-(2-Bromo-4,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulfonamide C₁₆H₁₇BrN₂O₅S 437.29 Bromophenyl, sulfonamide Cytotoxic agent

Research Findings and Trends

  • Substituent Effects : Bromine at the 5-position enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . Methoxy groups improve solubility but may reduce metabolic stability if unprotected .
  • Biological Activity : Sulfonamide derivatives () show cytotoxicity, while nicotinamides are more commonly linked to enzyme inhibition (e.g., PARP, sirtuins) .
  • Synthetic Utility : The N-methoxy-N-methyl group in this compound acts as a directing group in metal-catalyzed reactions, enabling precise functionalization .

Biological Activity

5-Bromo-N-methoxy-N-methylnicotinamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly its anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring, along with methoxy and methyl substituents. The unique halogenation pattern significantly influences its biological activity compared to other similar compounds.

Compound Name Structural Features Unique Properties
This compoundBromine at position 5Exhibits distinct pharmacological profiles
6-Chloro-N-methylnicotinamideChlorine at position 6Less potent anti-inflammatory activity
4,6-Dichloro-N-methoxy-N-methylnicotinamideTwo chlorine atoms at positions 4 and 6Enhanced antimicrobial properties

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It is believed to inhibit the activity of nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, which plays a crucial role in various metabolic pathways. Inhibition of NNMT can lead to alterations in cellular metabolism and may contribute to its therapeutic effects against conditions such as obesity and metabolic syndrome .

Additionally, studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways. In vitro assays have demonstrated its ability to reduce the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anti-Inflammatory Effects

Research has shown that this compound possesses significant anti-inflammatory activity. In vitro studies indicate that it can inhibit the production of inflammatory mediators such as TNF-α and IL-6 in macrophage cell lines. This effect is particularly relevant for therapeutic strategies targeting chronic inflammatory conditions.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. The presence of halogen substituents enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.

Anticancer Activity

In cancer research, this compound has been investigated for its cytotoxic effects on cancer cell lines. It has shown promising results in inhibiting cell proliferation in several cancer types, including breast and colon cancer. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Case Studies

  • Anti-Inflammatory Study : A study conducted on murine macrophages demonstrated that treatment with this compound resulted in a significant decrease in TNF-α levels compared to untreated controls. This suggests its potential utility as an anti-inflammatory agent in therapeutic applications targeting diseases such as rheumatoid arthritis.
  • Antimicrobial Efficacy : In a comparative study against common pathogens, this compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, indicating its potential as an alternative treatment for antibiotic-resistant infections.
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as a lead compound for anticancer drug development.

Future Directions

Despite the promising biological activities associated with this compound, further research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile of the compound in animal models.
  • Mechanistic Studies : To clarify the molecular targets and pathways involved in its biological activities.
  • Formulation Development : To enhance bioavailability and therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-methoxy-N-methylnicotinamide, and how are intermediates characterized?

  • Methodological Answer : A common approach involves multi-step reactions, such as coupling brominated pyridine precursors with methoxy-methylamine derivatives under reflux conditions using solvents like tetrahydrofuran (THF) and bases like potassium carbonate. Intermediates are monitored via Thin Layer Chromatography (TLC) and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) to confirm structural integrity . For example, the bromine substitution at the pyridine ring’s 5-position can be verified via distinct aromatic proton splitting patterns in ¹H NMR .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming the amide linkage (N-methoxy-N-methyl group) and bromine’s position on the pyridine ring. The methoxy group typically appears as a singlet near δ 3.3–3.5 ppm in ¹H NMR.
  • MS (ESI or EI) : Validates molecular weight (e.g., [M+H]+ peak at ~277 g/mol for related brominated nicotinamides) .
  • FT-IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N–H/N–O vibrations .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Halogenated compounds like this require protection from light and moisture. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Purity should be periodically reassessed via HPLC to detect decomposition, particularly hydrolysis of the amide bond .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

  • Methodological Answer : A 2³ factorial design can evaluate three critical factors: reaction temperature (e.g., 60°C vs. 80°C), solvent polarity (THF vs. DMF), and base stoichiometry (1.2 vs. 2.0 equivalents). Response surface methodology (RSM) identifies optimal conditions by analyzing interactions between variables. For example, higher temperatures may accelerate coupling but increase side reactions like debromination, requiring trade-off analysis .

Q. What strategies resolve contradictions between computational reaction predictions and experimental outcomes in synthesizing derivatives?

  • Methodological Answer :

  • Validation via Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys, Pistachio) to cross-check predicted routes. Discrepancies in regioselectivity (e.g., bromine migration) may arise from solvent effects not modeled in simulations .
  • Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or DFT calculations to identify rate-limiting steps. For example, steric hindrance from the N-methoxy group might slow amidation, requiring adjusted coupling reagents (e.g., HATU vs. EDC) .

Q. How can AI-driven tools enhance the discovery of novel derivatives with improved bioactivity?

  • Methodological Answer :

  • Virtual Screening : Train QSAR models on databases (e.g., PubChem, ChEMBL) to predict binding affinities for targets like kinases. Prioritize derivatives with modified substituents (e.g., fluoro or methyl groups) at the pyridine’s 3-position for synthesis .
  • Automated Reaction Optimization : Deploy closed-loop systems (e.g., ChemOS) to iteratively adjust reaction parameters (pH, catalyst loading) based on real-time HPLC/MS feedback, minimizing trial-and-error .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for this compound across assays?

  • Methodological Answer :

  • Assay Validation : Confirm compound purity (>95% via HPLC) and solubility (e.g., DMSO stock concentration vs. precipitation in buffer).
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to verify direct target binding. Inconsistent IC50 values in kinase inhibition assays may stem from off-target effects, requiring counter-screening .

Q. What analytical approaches reconcile discrepancies in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY can differentiate between para and meta bromine substitution.
  • X-ray Crystallography : Definitive structural assignment for ambiguous cases, particularly when tautomerism or rotameric forms are suspected .

Q. Methodological Tables

Key Characterization Data Technique Expected Results References
Bromine position confirmation¹H NMRSinglet for H-6 (δ 8.5–9.0 ppm)
Amide carbonyl verificationFT-IRC=O stretch at ~1680 cm⁻¹
Molecular weight validationESI-MS[M+H]+ peak at m/z 277 (exact mass)
Factorial Design Parameters Levels Impact on Yield References
Temperature (60°C vs. 80°C)High/LowHigher yield at 80°C but risk decomposition
Solvent (THF vs. DMF)Polar/AproticDMF improves solubility but may hinder workup

Properties

IUPAC Name

5-bromo-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTGVFDGOFXIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CN=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594195
Record name 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183608-47-1
Record name 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40 g (198 mmol) of 5-bromonicotinic acid are dissolved in 300 mL of THF and treated with 19 mL of oxalyl chloride at 0° C. 66 mL (475 mmol) of triethylamine are then added, followed by 23.2 g (237 mmol) of N,O-dimethylhydroxylamine hydrochloride. After stirring at room temperature for 4 hours, the reaction medium is poured into water and extracted with ethyl acetate. The organic phase is separated out after settling, dried over magnesium sulphate and evaporated. 45.1 g (93%) of the expected product are collected in the form of a light brown oil.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
23.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 5-bromonicotinic acid (5.0 g) and N-hydroxysuccinimide (4.27 g) in acetonitrile (60 ml) was added 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (7.12 g) at room temperature, and the mixture was stirred for 30 minutes. To the reaction mixture were added N,O-dimethyl-hydroxylamine hydrochloride (2.66 g) and triethylamine (10 ml), and the mixture was stirred for 64 hours and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with magnesium sulfate and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/hexane=2:1) to give N-methyl-N-methoxy-5-bromopyridine-3-carboxamide (3.71 g) as pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Name
N,O-dimethyl-hydroxylamine hydrochloride
Quantity
2.66 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Heat a solution of 5-bromo-nicotinic acid (50 g, 248 mmol) in thionyl chloride (200 mL) to reflux. After 4 hours, cool to ambient temperature and concentrate under reduced pressure to give a residue. Dissolve residue in dichloromethane (1.0 L). Add pyridine (58.7 g, 743 mmol) followed by O,N-dimethyl-hydroxylamine hydrochloride (26.6 g, 272 mmol) and stir. After 18 hours, add water (1.0 L) and extract with dichloromethane. Combine the organic layers, dry with sodium sulfate, filter and concentrate under reduced pressure to yield the title product as a clear oil (59.1 g, 97%): 1H NMR (DMSO-d6) δ 3.29 (bs, 3H), 3.57 (bs, 3H), 8.24 (dd, 1H), 8.75 (d, 1H), 8.83 (d, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step Two
Name
O,N-dimethyl-hydroxylamine hydrochloride
Quantity
26.6 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
97%

Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-nicotinic acid (2.02 g, 10 mmol) and O,N-dimethyl-hydroxylamine (670 mg, 11 mmol) in DMF (100 mL) was added HOBt (400 mg, 0.3 mmol), EDCI (2.09 g, 11 mmol) and Et3N (1.11 g, 11 mmol). The resulting mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture and it was extracted with EtOAc. The organic layer was washed with brine, dried by anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was then purified by flash chromatography to give the title compound (2.08 g, 85%) as a solid.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-bromo-N-methoxy-N-methylnicotinamide
5-bromo-N-methoxy-N-methylnicotinamide
5-bromo-N-methoxy-N-methylnicotinamide
5-bromo-N-methoxy-N-methylnicotinamide
5-bromo-N-methoxy-N-methylnicotinamide
5-bromo-N-methoxy-N-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.